3-Mercapto-1-propanol

Catalog No.
S605918
CAS No.
19721-22-3
M.F
C3H8OS
M. Wt
92.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-1-propanol

CAS Number

19721-22-3

Product Name

3-Mercapto-1-propanol

IUPAC Name

3-sulfanylpropan-1-ol

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

InChI

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2

InChI Key

SHLSSLVZXJBVHE-UHFFFAOYSA-N

SMILES

C(CO)CS

Synonyms

3-mercaptopropanol

Canonical SMILES

C(CO)CS

Production of Hydrophilic Self-Assembled Monolayers (SAMs)

Specific Scientific Field: Surface Chemistry

Application Summary: 3-Mercapto-1-propanol is used in the production of hydrophilic self-assembled monolayers (SAMs). These are molecular assemblies that form spontaneously on surfaces by adsorption and are organized into ordered, stable, and densely packed layers .

Methods of Application: The compound is applied to a surface where it spontaneously forms a monolayer. The sulfur atom in 3-Mercapto-1-propanol forms a bond with the surface, while the hydroxyl group interacts with the environment, creating a hydrophilic surface .

Results or Outcomes: The resulting SAMs are hydrophilic, which means they attract water. This property can be useful in various applications, such as in the creation of anti-fogging surfaces or in biomedical devices where it’s beneficial to encourage cell adhesion .

Traceless Linker for Chemical and Enzymatic Synthesis of Oligosaccharides

Specific Scientific Field: Organic Chemistry

Application Summary: 3-Mercapto-1-propanol serves as a traceless linker in the chemical and enzymatic synthesis of oligosaccharides. It’s used to equip the reducing end of protected carbohydrates with a series of aglycones .

Methods of Application: The 3-Mercapto-1-propanol linker is installed on the reducing end of protected carbohydrates via a photochemical process. This linker is stable during chemical and enzymatic glycosylation reactions but can be activated readily and efficiently to couple oligosaccharides with different nucleophiles .

Results or Outcomes: The use of 3-Mercapto-1-propanol as a linker provides straightforward access to a range of molecules that serve as probes for carbohydrate modifying enzymes .

3-Mercapto-1-propanol, also known as 3-sulfanyl-1-propanol, is an organosulfur compound with the molecular formula C₃H₈OS. It features a hydroxyl group (-OH) and a thiol group (-SH) attached to a three-carbon chain. This compound is characterized by its distinct odor, reminiscent of garlic, and is primarily utilized as an intermediate in various chemical syntheses. Its structure allows it to participate in a range of

Currently, there is no extensive research available on the specific mechanism of action of 3-mercapto-1-propanol in biological systems. However, due to the presence of the thiol group, it is possible that it could interact with proteins containing disulfide bridges, potentially disrupting their structure and function []. Further research is needed to elucidate its biological effects.

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Redox Reactions: The compound can be oxidized to form disulfides or sulfoxides under certain conditions.
  • Coordination Chemistry: It can coordinate with metal centers in organometallic chemistry, such as forming complexes with metallocenes .

Research indicates that 3-Mercapto-1-propanol exhibits various biological activities. It has been shown to possess neurotoxic effects in animal studies, causing symptoms such as tremors and ataxia when administered at lethal doses . Additionally, it may act as an irritant upon contact with skin or mucous membranes. While its toxicity poses risks, its potential therapeutic applications are being explored, particularly in the context of drug development and agricultural chemistry .

The synthesis of 3-Mercapto-1-propanol can be achieved through several methods:

  • Addition Reaction: A common method involves the addition of allyl alcohol to a thiol precursor followed by hydrolysis. This method allows for high yields (70% to 84%) without the use of hazardous reagents like pyrophoric aluminum lithium hydride .
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to produce 3-Mercapto-1-propanol.
  • Direct Synthesis from Propylene Oxide: Propylene oxide can be reacted with hydrogen sulfide in the presence of a base to yield 3-Mercapto-1-propanol.

3-Mercapto-1-propanol finds applications across various industries:

  • Pharmaceuticals: It serves as an intermediate in synthesizing medicinal compounds.
  • Agricultural Chemicals: The compound is utilized in the production of herbicides and pesticides.
  • Electronic Materials: Its properties make it suitable for use in electronic applications, such as semiconductor manufacturing .
  • Flavoring Agent: Due to its distinctive odor, it is sometimes used in flavoring formulations, although its use is limited due to safety concerns .

Studies examining the interactions of 3-Mercapto-1-propanol with biological systems highlight its potential toxicity and biological reactivity. It has been noted for causing systemic effects following skin absorption or ingestion. Furthermore, its interactions with metal ions have implications for its role in coordination chemistry and catalysis .

Several compounds share structural similarities with 3-Mercapto-1-propanol:

Compound NameStructure TypeKey Characteristics
2-MercaptoethanolThiolShorter carbon chain; used in biochemistry
2-Hydroxypropyl thiolThiolSimilar functional groups; potential applications in pharmaceuticals
3-Mercapto-2-butanolThiolLonger carbon chain; different biological activity

Uniqueness of 3-Mercapto-1-propanol

What sets 3-Mercapto-1-propanol apart from these similar compounds is its specific three-carbon structure combined with both hydroxyl and thiol functionalities. This unique combination allows for versatile reactivity not found in simpler thiols or alcohols, making it particularly valuable in synthetic organic chemistry and industrial applications .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

63947-56-8
19721-22-3

Wikipedia

3-Mercapto-1-propanol

General Manufacturing Information

1-Propanol, 3-mercapto-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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